Olvanil

TRPV1 agonism vanilloid receptor calcium imaging

Select Olvanil for TRPV1 research requiring potent receptor activation without the confounding acute pungency of capsaicin. With a human TRPV1 EC50 of 0.7 nM—57-fold more potent than capsaicin (40 nM)—Olvanil enables reliable channel gating at low nanomolar concentrations, minimizing solvent cytotoxicity in patch clamp and calcium imaging assays. Unlike capsaicin, Olvanil produces no thermal hyperalgesia at doses up to 1 μg (i.pl.), making it the preferred tool for isolating TRPV1-specific desensitization pathways in DRG neurons and in vivo pain models. Its balanced profile—potent TRPV1 agonism combined with anandamide transport inhibition (IC50 9 μM) and weak CB1 affinity—avoids the cannabinoidergic confounds of arvanil, ensuring cleaner experimental readouts.

Molecular Formula C26H43NO3
Molecular Weight 417.6 g/mol
CAS No. 58493-49-5
Cat. No. B1677277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlvanil
CAS58493-49-5
SynonymsN-(3-methoxy-4-hydroxybenzyl)oleamide
NE 19550
NE-19550
olvanil
Molecular FormulaC26H43NO3
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10-
InChIKeyOPZKBPQVWDSATI-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Olvanil (CAS 58493-49-5): TRPV1 Agonist with Non-Pungent Analgesic Properties for Pain Research


Olvanil (NE-19550, N-vanillyloleamide) is a synthetic structural analog of capsaicin belonging to the N-acyl-vanillamide (NAVAM) class of TRPV1 receptor agonists [1]. It is characterized by a vanillyl head group linked via an amide bond to an oleic acid-derived C18:1 cis-9 unsaturated fatty acyl chain, yielding a molecular weight of 417.62 g/mol [1]. Unlike the natural pungent principle capsaicin, Olvanil was specifically developed as an oral analgesic candidate that activates TRPV1 channels while lacking the acute noxious pungency that limits therapeutic applications of capsaicinoids [1]. Its balanced profile of high TRPV1 potency, non-pungent character, and ancillary interactions with the endocannabinoid system distinguishes it among vanilloid tool compounds for pain and sensory neurobiology research [1].

Why Olvanil (CAS 58493-49-5) Cannot Be Replaced by Generic Capsaicin or Other NAVAMs


Generic substitution among TRPV1 agonists is not scientifically valid due to profound divergence in receptor activation kinetics, pungency profiles, desensitization efficacy, and polypharmacology that vary dramatically with fatty acyl chain length and unsaturation [1][2]. While capsaicin (C10:0, saturated branched) produces robust acute pungency and CGRP release, Olvanil (C18:1, cis-9) is functionally non-pungent and evokes minimal peptide release despite comparable or superior receptor binding [1]. Among NAVAM congeners, small structural modifications yield orders-of-magnitude potency differences: the C12-hydroxylated analog rinvanil is nearly 10-fold less potent than Olvanil (EC50 6 nM vs 0.7 nM), while phenylacetylated derivatives reach picomolar potency but lose the balanced selectivity profile [2]. Furthermore, the C20:4 analog arvanil exhibits 4-fold higher CB1 receptor affinity (Ki 0.25–0.52 μM) compared to Olvanil's weaker CB1 interaction, introducing confounding cannabinoidergic effects in experimental systems [1]. These non-linear structure-activity relationships mandate compound-specific selection based on the quantitative evidence presented below.

Quantitative Differentiation Evidence: Olvanil vs Capsaicin and NAVAM Analogs


TRPV1 Agonist Potency: Olvanil Exhibits 57-Fold Higher Human TRPV1 Potency than Capsaicin

Olvanil demonstrates substantially greater potency at the human TRPV1 receptor compared to the prototypical agonist capsaicin. In direct comparative assays measuring intracellular calcium elevation, Olvanil activates hTRPV1 with an EC50 value approximately 57-fold lower (more potent) than capsaicin [1]. This potency advantage is consistent across species: at the rat TRPV1 receptor, Olvanil yields a pEC50 of 8.1 (EC50 ≈ 7.9 nM) compared to capsaicin's pEC50 of 6.55 (EC50 ≈ 280 nM), representing an approximately 35-fold difference [2]. The potency differential enables lower working concentrations in experimental systems, reducing solvent exposure and potential off-target effects.

TRPV1 agonism vanilloid receptor calcium imaging analgesic screening

Functional Pungency and CGRP Release: Olvanil Is Non-Pungent with Minimal Neuropeptide Release vs Capsaicin

A critical differentiator for Olvanil is its lack of acute pungency and minimal induction of pro-nociceptive neuropeptide release, contrasting sharply with capsaicin. In the rat dorsal spinal cord preparation, capsaicin (2–10 μM) evoked a large release of calcitonin gene-related peptide-like immunoreactivity (CGRP-LI), whereas Olvanil at identical concentrations (2–10 μM) produced only a small or undetectable release [1]. In vivo, intraplantar injection of capsaicin (0.1–1 μg) produced robust, dose-dependent thermal hyperalgesia in rats, while Olvanil (0.1–1 μg) produced no hyperalgesia whatsoever at any tested dose, confirming its non-pungent character [2]. Additionally, in a mouse brief-access taste aversion assay, capsaicin produced lick-rate suppression (EC50 = 0.5 μM), whereas Olvanil showed little or no effect on lick rate, further substantiating the absence of oral pungency [3].

non-pungent TRPV1 agonist CGRP release nociception behavioral pharmacology

TRPV1 Desensitization Efficacy: Olvanil Produces More Effective Functional Desensitization than Capsaicin

TRPV1 agonist-induced desensitization underlies the therapeutic analgesic utility of vanilloids. In cultured rat dorsal root ganglion (DRG) neurons, both Olvanil (100 nM) and capsaicin (100 nM) produced significant increases in intracellular calcium. However, Olvanil desensitized TRPV1 responses to subsequent capsaicin exposure more effectively than capsaicin itself did [1]. This superior desensitization translates in vivo: the highest tested dose of Olvanil (1 μg i.pl.) significantly reduced capsaicin-induced thermal hyperalgesia in rats, demonstrating functional desensitization of nociceptive signaling [1]. Importantly, the desensitization produced by Olvanil was not reversed by the selective CB1 antagonist rimonabant (1 μg), confirming that this effect is mediated through TRPV1-dependent mechanisms independent of cannabinoid receptor engagement [1]. Furthermore, in a comparative desensitization study, bradykinin significantly reversed the desensitizing effects of the NAVAM analog arvanil but did not reverse Olvanil-induced desensitization, suggesting a more robust or mechanistically distinct desensitization profile for Olvanil [2].

TRPV1 desensitization calcium imaging analgesic mechanism chronic pain models

Selectivity Profile: Olvanil Is a Selective TRPV1 Agonist with Minimal CB1 Receptor Activity vs Arvanil

Among NAVAM analogs, the fatty acyl chain structure dictates polypharmacology, particularly interactions with cannabinoid CB1 receptors. Olvanil (C18:1) demonstrates a favorable selectivity profile, acting as a potent TRPV1 agonist (EC50 = 0.7 nM) with weak or negligible CB1 receptor binding [1]. In contrast, the arachidonoyl analog arvanil (C20:4 n-6) exhibits 4-fold higher potency at CB1 receptors than anandamide itself (Ki = 0.25–0.52 μM vs 2.1 μM) and potently inhibits anandamide accumulation (IC50 = 3.6 μM) [1]. This significant CB1 activity introduces confounding cannabinoidergic effects that complicate interpretation of TRPV1-mediated pharmacology. Functionally, the TRPV1-mediated anti-hyperalgesic effects of Olvanil are unaffected by the CB1 antagonist rimonabant (1 μg), confirming that its analgesic actions proceed through CB1 receptor-independent mechanisms [2]. This contrasts with arvanil, where CB1 receptor activation may contribute to its pharmacological profile [1].

receptor selectivity TRPV1 CB1 cannabinoid receptor off-target profiling

Anandamide Transport and FAAH Inhibition: Olvanil Modulates Endocannabinoid Tone Distinctly from Capsaicin

Olvanil possesses ancillary pharmacological activities beyond TRPV1 agonism that distinguish it from capsaicin and other simpler vanilloids. Olvanil inhibits anandamide cellular uptake with an IC50 of 9 μM and Ki of 14.1 ± 7.1 μM [1]. In contrast, capsaicin and the TRPV1 antagonist capsazepine show no such inhibition (Ki > 100 μM) [1]. Additionally, Olvanil inhibits fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation, with an IC50 of approximately 20 μM . While the prototypical anandamide transport inhibitor AM404 is more potent (Ki = 2.1 ± 0.2 μM), Olvanil achieves this modulation at concentrations overlapping with those required for vanilloid receptor activation, potentially contributing to its overall pharmacological profile in systems where endocannabinoid tone is relevant [1]. This dual TRPV1 agonism and endocannabinoid modulation is not shared by capsaicin, which lacks anandamide transport inhibitory activity.

endocannabinoid system anandamide transport FAAH inhibition polypharmacology

Recommended Research Applications for Olvanil (CAS 58493-49-5) Based on Quantitative Evidence


TRPV1-Mediated Analgesic Desensitization Studies Without Acute Pungency Confounds

Investigators studying TRPV1 desensitization as an analgesic mechanism should select Olvanil over capsaicin when acute nociceptive excitation must be avoided. As demonstrated in Section 3, Olvanil produces no thermal hyperalgesia at doses up to 1 μg (i.pl.) while capsaicin induces robust hyperalgesia at all tested doses [1]. Olvanil's superior desensitization efficacy at equimolar concentrations (100 nM) and its CB1-independent mechanism make it the preferred tool for isolating TRPV1-specific desensitization pathways in cultured DRG neurons and in vivo pain models [1].

High-Potency TRPV1 Activation at Low Nanomolar Concentrations for Calcium Imaging and Electrophysiology

For experiments requiring robust TRPV1 activation with minimal solvent exposure, Olvanil's 57-fold higher human TRPV1 potency (EC50 0.7 nM vs capsaicin 40 nM) [2] enables reliable channel gating at low nanomolar concentrations. This potency advantage is particularly valuable in whole-cell patch clamp electrophysiology and high-throughput calcium imaging assays, where high DMSO concentrations can compromise membrane integrity and neuronal viability. Researchers should note that Olvanil's activation kinetics are slower than capsaicin's, with onset latency in jugular C-fibers four times longer than in nodose C-fibers [3], a property that should be accounted for in experimental timing.

Investigating TRPV1-Endocannabinoid System Crosstalk with a Dual-Activity Tool Compound

Studies examining the intersection of TRPV1 signaling and the endocannabinoid system benefit from Olvanil's unique dual activity: potent TRPV1 agonism (EC50 0.7 nM) [2] combined with anandamide transport inhibition (IC50 9 μM) . This profile allows researchers to probe TRPV1 function while simultaneously modulating endocannabinoid tone, without the confounding high CB1 receptor affinity characteristic of arvanil (Ki 0.25–0.52 μM) [4]. Capsaicin should be used as a TRPV1-only control in such experiments, as it lacks anandamide transport inhibitory activity (Ki > 100 μM) [4].

In Vivo Analgesic and Anti-Hyperalgesic Studies in Rodent Chronic Pain Models

Based on the evidence that Olvanil produces effective TRPV1 desensitization in vivo and significantly reduces capsaicin-induced thermal hyperalgesia at 1 μg (i.pl.) [1], this compound is well-suited for preclinical analgesic studies in rodent models of inflammatory and neuropathic pain. Systemic administration (20–40 μmol/kg, s.c.) reduces C-fiber evoked responses in spinal dorsal horn neurons [5], confirming central analgesic efficacy. The non-pungent character eliminates confounding pain behaviors during administration, enabling cleaner behavioral readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olvanil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.